
2-Propanone, 1-chloro-3-(ethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-chloro-3-(ethylthio)- is an organic compound with the molecular formula C5H9ClOS It is a derivative of acetone, where one of the hydrogen atoms in the methyl group is replaced by a chlorine atom and another by an ethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-chloro-3-(ethylthio)- typically involves the chlorination of 3-(ethylthio)propanone. This can be achieved through the reaction of 3-(ethylthio)propanone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Propanone, 1-chloro-3-(ethylthio)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-chloro-3-(ethylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents such as ethanol.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of amines or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-Propanone, 1-chloro-3-(ethylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-chloro-3-(ethylthio)- involves its interaction with various molecular targets. The chlorine atom and the ethylthio group make the compound reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of new compounds with different properties. The carbonyl group in the molecule also plays a crucial role in its reactivity, as it can undergo nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
2-Propanone, 1-chloro-3-(ethylthio)- can be compared with other similar compounds such as:
1-Chloro-2-propanone: Lacks the ethylthio group, making it less versatile in terms of chemical reactivity.
1-(Ethylthio)-2-propanone: Lacks the chlorine atom, which reduces its ability to participate in substitution reactions.
Chloroacetone: Similar structure but with different reactivity due to the absence of the ethylthio group.
The presence of both the chlorine atom and the ethylthio group in 2-Propanone, 1-chloro-3-(ethylthio)- makes it unique and more versatile in chemical synthesis and applications.
Propiedades
Fórmula molecular |
C5H9ClOS |
|---|---|
Peso molecular |
152.64 g/mol |
Nombre IUPAC |
1-chloro-3-ethylsulfanylpropan-2-one |
InChI |
InChI=1S/C5H9ClOS/c1-2-8-4-5(7)3-6/h2-4H2,1H3 |
Clave InChI |
MTVLNSRKPJFGOM-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


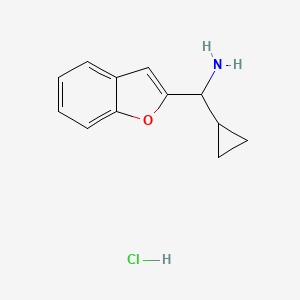
![1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B13598428.png)
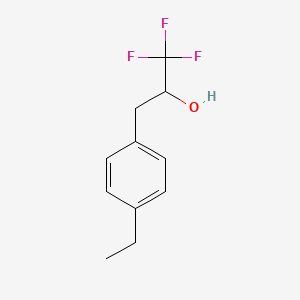
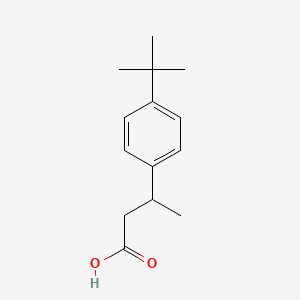
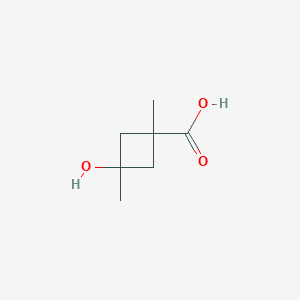
![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)




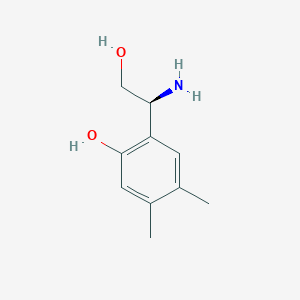
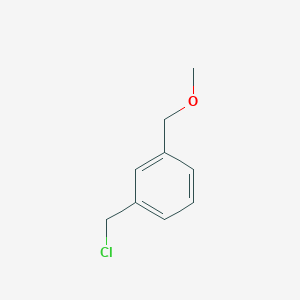
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)

